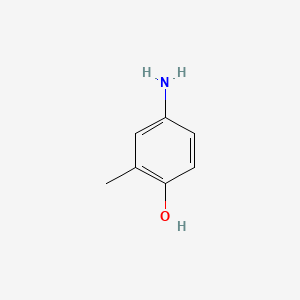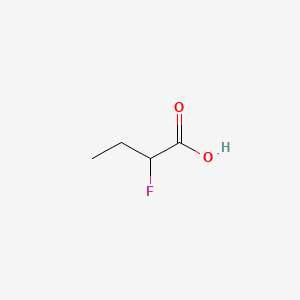
1,3,5-Triphenylbenzene
Overview
Description
1,3,5-Triphenylbenzene is an organic compound with the molecular formula C24H18. It consists of a benzene ring substituted with three phenyl groups at the 1, 3, and 5 positions. This compound is known for its thermal and photochemical stability, as well as its π-electron-rich characteristics, making it a valuable building block in various chemical applications .
Mechanism of Action
- 1,3,5-TPB serves as a versatile photoluminescent chemo-sensor platform and supramolecular building block . Its primary targets are species of environmental and biological significance.
- 1,3,5-TPB acts as a fluorescence signaling unit. It is thermally and photochemically stable, with π-electron-rich characteristics .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
1,3,5-Triphenylbenzene has been employed as the fluorescence signalling unit in fluorescence quenching as well as enhancement-based chemo-sensors . It interacts with various biomolecules in these sensors, although specific enzymes or proteins have not been identified in the available literature.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its function as a fluorescence signalling unit
Temporal Effects in Laboratory Settings
The stability of this compound is well-documented, with the compound being described as thermally and photochemically stable . The long-term effects of this compound on cellular function have not been extensively studied.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triphenylbenzene can be synthesized through several methods. One common approach involves the reaction of benzene with benzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). Another method involves the cyclotrimerization of phenylacetylene using a transition metal catalyst .
Industrial Production Methods
In industrial settings, this compound is often produced through the Friedel-Crafts alkylation of benzene with benzyl chloride, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triphenylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triphenylbenzene derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert this compound to its corresponding hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions include various substituted triphenylbenzene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1,3,5-Triphenylbenzene has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triphenylbenzene
- 1,3,5-Tris(4-bromophenyl)benzene
- 1,3,5-Tris(4-nitrophenyl)benzene
Uniqueness
1,3,5-Triphenylbenzene is unique due to its symmetrical structure and high thermal and photochemical stability. This makes it an excellent candidate for applications requiring robust and stable materials, such as in the development of chemo-sensors and optoelectronic devices .
Properties
IUPAC Name |
1,3,5-triphenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWIAEOZZQADEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073917 | |
| Record name | 1,1':3',1''-Terphenyl, 5'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown crystalline powder; [MSDSonline] | |
| Record name | 1,3,5-Triphenylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8603 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
612-71-5 | |
| Record name | 1,3,5-Triphenylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triphenylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1':3',1''-Terphenyl, 5'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-triphenylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-TRIPHENYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/408MSO5WO3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3,5-Triphenylbenzene?
A1: The molecular formula of this compound is C24H18, and its molecular weight is 306.40 g/mol. []
Q2: How can this compound be characterized spectroscopically?
A2: this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and UV-Vis spectroscopy. [, ] These methods provide information about the structure, functional groups, and electronic transitions within the molecule.
Q3: What is the crystal structure of this compound?
A3: this compound crystallizes in the orthorhombic crystal system. [] Its single crystals are colorless and highly transparent. []
Q4: How do the phenyl rings in this compound arrange themselves?
A4: The phenyl rings in this compound adopt a propeller-like arrangement in the solid state, minimizing steric hindrance. This conformation differs from related molecules like triphenylboroxin and sym-triphenyltriazine, where the phenyl groups are nearly coplanar with the central ring. []
Q5: What are the thermal properties of this compound?
A5: this compound exhibits high thermal stability, with a melting point around 172°C. [, ] It does not decompose or dissociate upon melting. []
Q6: Can this compound be used as a building block for larger molecules?
A6: Yes, this compound serves as a versatile building block for synthesizing dendrimers, polymers, and other complex structures. [, , ] Its rigid, C3-symmetric structure makes it ideal for constructing well-defined architectures.
Q7: How does this compound contribute to the properties of polymers?
A7: Incorporating this compound into polymers can enhance properties like solubility, thermal stability, and fluorescence. [, ] For instance, polyamides and polyimides containing TPB moieties exhibit excellent solubility in various solvents and high glass transition temperatures. []
Q8: Can this compound form complexes with metals?
A8: Yes, this compound derivatives can act as ligands to form complexes with various metals, including silver, gold, copper, rhodium, and iridium. [, , ] These complexes have potential applications in catalysis and materials science.
Q9: How does this compound interact with lithium in solution?
A9: this compound can act as an electron acceptor in the presence of lithium, leading to the formation of lithium solvated electron solutions (LiSESs) in solvents like tetrahydrofuran. [, ] These solutions exhibit interesting electrical properties and have potential applications in battery technology.
Q10: Can this compound be used to inhibit amyloid fibril formation?
A10: Yes, research suggests that this compound derivatives can inhibit amyloid fibril formation by hen egg white lysozyme (HEWL), a model protein for amyloid formation. [] This finding highlights the potential of TPB derivatives in developing treatments for amyloid-related diseases.
Q11: Does the structure of this compound derivatives influence their inhibitory activity against amyloid fibril formation?
A11: Yes, the inhibitory potential of this compound derivatives against amyloid fibril formation is significantly affected by the nature of substituents on the phenyl rings. Electron-withdrawing groups like -F and -NO2 enhance the inhibitory effect, while electron-donating groups like -OH, -OCH3, and -CH3 diminish it. []
Q12: Can this compound be used as a precursor for graphene nanoflakes?
A12: Yes, research demonstrates that this compound can serve as a precursor for the bottom-up fabrication of graphene nanoflakes on a copper (100) surface. [, ] This process involves the adsorption and subsequent dehydrogenation of TPB molecules on the copper substrate.
Q13: What is the adsorption behavior of this compound on a copper (100) surface?
A13: Studies using ultraviolet photoelectron spectroscopy (UPS) and density functional theory (DFT) calculations reveal that this compound molecules adopt a lying-down configuration on the copper (100) surface. [, ] Their molecular plane lies nearly parallel to the substrate at the monolayer stage.
Q14: Does the adsorption of this compound on copper (100) affect the work function of the surface?
A14: Yes, the work function of the copper (100) surface decreases with increasing coverage of this compound molecules. [, ] This decrease results from the formation of interfacial dipoles and charge rearrangement at the TPB/Cu(100) interface.
Q15: Are there any environmental concerns associated with this compound?
A15: While limited data is available on the environmental impact of this compound, it's crucial to handle and dispose of it responsibly. Research into its ecotoxicological effects and degradation pathways is needed to develop appropriate waste management strategies. []
Q16: What are the safety precautions necessary when handling this compound?
A16: As with any chemical, handling this compound requires appropriate safety measures. Always consult the material safety data sheet (MSDS) and follow recommended laboratory practices, including wearing personal protective equipment like gloves and goggles.
Q17: How is computational chemistry employed in this compound research?
A17: Computational techniques like DFT calculations are crucial for understanding the electronic structure, geometry, and properties of this compound and its derivatives. [, , ] These methods can predict molecular behavior, guide experimental design, and offer insights into structure-activity relationships.
Q18: What are the future directions for research on this compound?
A18: Future research on this compound will likely focus on:
- Developing novel materials: Exploring its use in organic electronics, porous materials, and other advanced applications. [, , ]
- Expanding its role in medicine: Investigating its potential as a therapeutic agent for amyloid-related diseases and other conditions. [, , ]
- Optimizing its properties: Tailoring its structure through chemical modifications to enhance its performance in specific applications. [, , ]
- Understanding its environmental impact: Assessing its ecotoxicological effects and developing sustainable practices for its synthesis, use, and disposal. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














